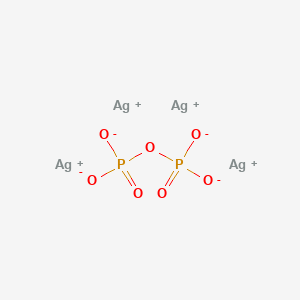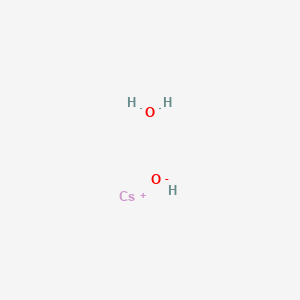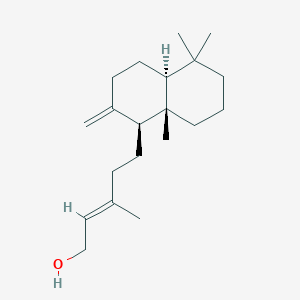
(+)-Copalol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-Copalol is a natural compound that is found in several plant species, including the resin of Bursera bipinnata and the bark of Cinnamomum camphora. It has been identified as a potential therapeutic agent due to its various biological activities.
Aplicaciones Científicas De Investigación
Biosynthesis and Chemical Synthesis
Biosynthesis in Fungi : (+)-Copalol is identified in the biosynthesis of cyclic diterpenes in fungi like Gibberella fujikuroi. It's involved in the conversion of geranylgeranyl pyrophosphate to copalyl pyrophosphate, which is a precursor for various diterpenes (Shechter & West, 1969).
Synthetic Approaches : Research has been conducted on the total synthesis of (+)-copalol. This includes a study that achieved the synthesis from a known racemic lactone, providing essential derivatives for the study of polycyclic diterpenes (Toshima et al., 2002).
Pharmacological Research
- Anxiolytic Effects : A study on Maya incense, which contains copalol, showed anxiolytic-like effects in animal models. This suggests copalol's potential role in reducing anxiety (Merali et al., 2018).
Biomedical Applications
Copper Homeostasis in Bacteria : Research on CopA, a copper-translocating P-type ATPase in bacteria, reveals insights into copper homeostasis. While this does not directly involve (+)-copalol, it's relevant for understanding the broader context of metal ion transport and resistance mechanisms in microorganisms (Rensing et al., 2000).
Role in MS Drug Discovery : The development of Copaxone, a drug for multiple sclerosis (MS), highlights the importance of research models in drug discovery. This is more about the process of drug development rather than copalol itself, but it gives an idea of the extensive research involved in developing new pharmaceuticals (Steinman & Shoenfeld, 2014).
Propiedades
Número CAS |
10395-43-4 |
|---|---|
Nombre del producto |
(+)-Copalol |
Fórmula molecular |
C20H34O |
Peso molecular |
290.5 g/mol |
Nombre IUPAC |
(E)-5-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-en-1-ol |
InChI |
InChI=1S/C20H34O/c1-15(11-14-21)7-9-17-16(2)8-10-18-19(3,4)12-6-13-20(17,18)5/h11,17-18,21H,2,6-10,12-14H2,1,3-5H3/b15-11+/t17-,18-,20+/m0/s1 |
Clave InChI |
NERNKRPBSOBEHC-ATPOGHATSA-N |
SMILES isomérico |
C/C(=C\CO)/CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CCCC2(C)C)C |
SMILES |
CC(=CCO)CCC1C(=C)CCC2C1(CCCC2(C)C)C |
SMILES canónico |
CC(=CCO)CCC1C(=C)CCC2C1(CCCC2(C)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



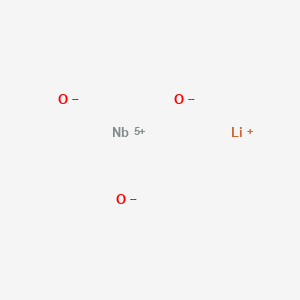
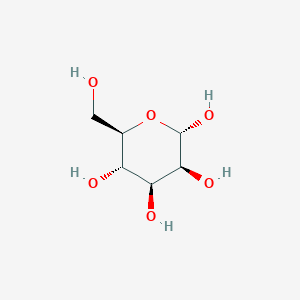
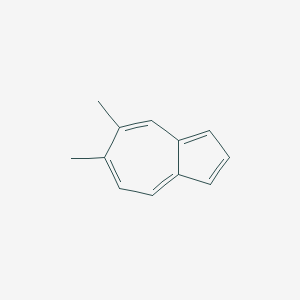
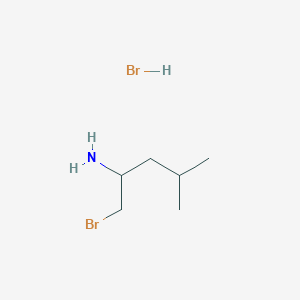
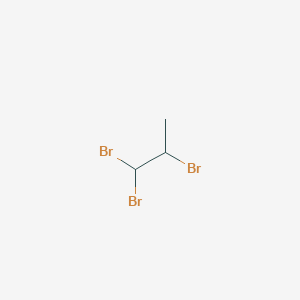
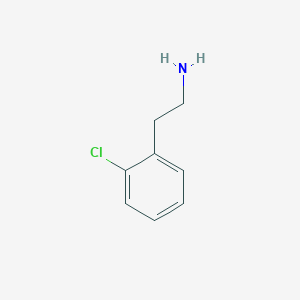
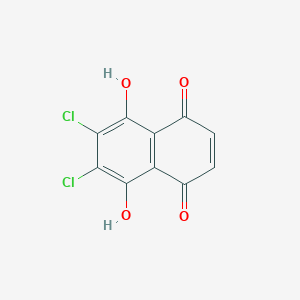
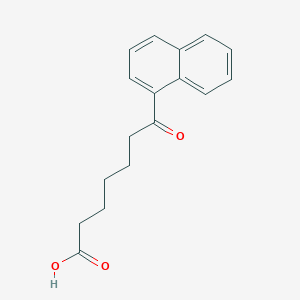
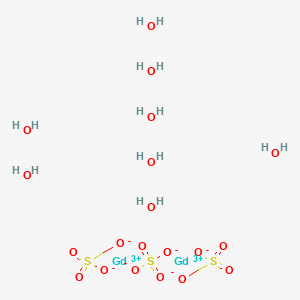
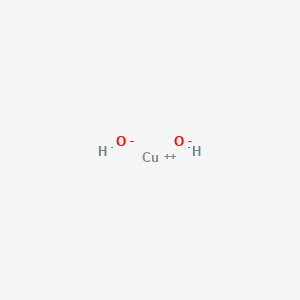
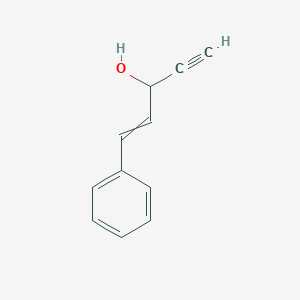
![[2-Oxo-2-(2-phenylhydrazinyl)ethyl]thiourea](/img/structure/B79795.png)
